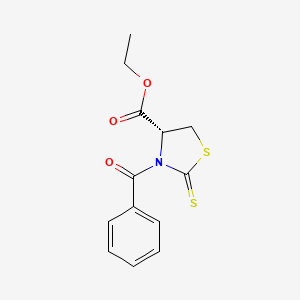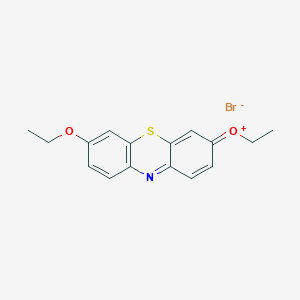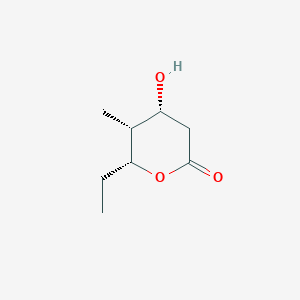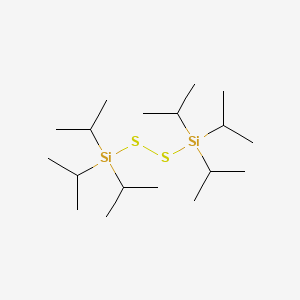
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- typically involves the stepwise assembly of its constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesizers that automate the synthesis process. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated peptides.
Applications De Recherche Scientifique
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
L-Cysteinylglycine: A dipeptide with antioxidant properties.
L-Cysteinyl-L-tyrosyl-L-alanyl-L-alanyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-alanyl-L-lysyl-L-seryl-L-cysteine: A cyclic peptide with potential therapeutic applications.
Uniqueness
L-Cysteine, L-cysteinyl-L-seryl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
202528-00-5 |
|---|---|
Formule moléculaire |
C23H38N8O8S2 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H38N8O8S2/c1-10(2)17(22(37)30-16(8-41)23(38)39)31-18(33)11(3)27-20(35)14(4-12-5-25-9-26-12)28-21(36)15(6-32)29-19(34)13(24)7-40/h5,9-11,13-17,32,40-41H,4,6-8,24H2,1-3H3,(H,25,26)(H,27,35)(H,28,36)(H,29,34)(H,30,37)(H,31,33)(H,38,39)/t11-,13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
RJHMSGXICJDAOS-HAIXDDLGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)


![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)


![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)
![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
